Ethyl 3-amino-4-morpholinobenzoate
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Overview
Description
Ethyl 3-amino-4-morpholinobenzoate is a small molecule organic compound and a member of the benzoate family. It has a molecular formula of C14H18N2O3 and a molecular weight of 262.31 g/mol. This compound is an off-white solid in its standard state, with a melting point of 152-153 degrees Celsius
Preparation Methods
The synthesis of Ethyl 3-amino-4-morpholinobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4-chlorobenzoate and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 3-amino-4-morpholinobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted products.
Scientific Research Applications
Ethyl 3-amino-4-morpholinobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-morpholinobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 3-amino-4-morpholinobenzoate can be compared with other similar compounds, such as:
Ethyl 3-amino-4-piperidinobenzoate: Similar in structure but with a piperidine ring instead of a morpholine ring.
Ethyl 3-amino-4-pyrrolidinobenzoate:
Ethyl 3-amino-4-piperazinobenzoate: Features a piperazine ring, which may influence its biological activity and reactivity.
This compound stands out due to its unique morpholine ring, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-amino-4-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(16)10-3-4-12(11(14)9-10)15-5-7-17-8-6-15/h3-4,9H,2,5-8,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHAMNGFRPDRGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384779 |
Source
|
Record name | Ethyl 3-amino-4-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71254-75-6 |
Source
|
Record name | Ethyl 3-amino-4-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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